Bienvenue dans la boutique en ligne BenchChem!

ML318

PvdQ acylase siderophore biosynthesis IC50

ML318 (CAS 1610516-67-0) is the definitive PvdQ acylase inhibitor, achieving >5000-fold potency improvement over early hits (IC50=20 nM vs. ~100 μM). Its antivirulence mechanism—disrupting pyoverdine biosynthesis and iron acquisition—avoids the rapid resistance selection of conventional antibiotics. X-ray co-crystal structure validated for rational lead optimization. Zero mammalian cytotoxicity at ≤100 μM. Essential for host-pathogen co-culture, biofilm, and P. aeruginosa virulence research.

Molecular Formula C14H8F4N2
Molecular Weight 280.22 g/mol
Cat. No. B560466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML318
Synonyms(4-Fluoro-phenyl)-(6-trifluoromethyl-pyridin-2-yl)-acetonitrile
Molecular FormulaC14H8F4N2
Molecular Weight280.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H
InChIKeyDXQNDKQUHKVTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML318: A Highly Potent Biaryl Nitrile PvdQ Acylase Inhibitor for Disrupting Pseudomonas Virulence


ML318 (CID 56604881) is a biaryl nitrile small molecule that acts as a potent inhibitor of the PvdQ acylase enzyme in Pseudomonas aeruginosa [1]. Its mechanism of action involves binding to the acyl-binding site of PvdQ, thereby disrupting the biosynthesis of the essential iron-scavenging siderophore, pyoverdine [1]. The development of ML318 stemmed from a high-throughput screening campaign aimed at targeting bacterial virulence rather than direct killing, a strategy to combat antibiotic resistance [2].

Why ML318 Cannot Be Substituted by Other PvdQ Inhibitors or Generic Antibiotics


Substituting ML318 with earlier PvdQ inhibitors or conventional antibiotics targeting P. aeruginosa is scientifically unjustified. Early hit compounds from initial PvdQ screens exhibited weak potency, with IC50 values in the ~100 μM range [1]. In contrast, ML318 demonstrates a >5000-fold improvement in biochemical potency. Furthermore, unlike traditional bactericidal antibiotics that select for rapid resistance, ML318 acts via an antivirulence mechanism by inhibiting iron acquisition, a pathway essential for infection but not for in vitro growth [2]. This distinct mechanism of action and dramatic difference in on-target potency precludes the use of generic alternatives or less potent analogs in studies focused on PvdQ-mediated virulence.

Quantitative Differentiation of ML318 from Other PvdQ Inhibitors


Biochemical Potency: ML318 vs. Initial HTS Hit Compounds

ML318 demonstrates a profound improvement in biochemical potency compared to earlier inhibitors identified from the same high-throughput screen. While the initial screen identified PvdQ inhibitors with IC50 values around 100 μM, ML318 inhibits the enzyme with an IC50 of 20 nM [1].

PvdQ acylase siderophore biosynthesis IC50

Whole-Cell Activity: ML318 Growth Inhibition Under Iron-Limiting Conditions

The functional consequence of PvdQ inhibition by ML318 is a reduction in bacterial growth specifically under iron-restricted conditions. ML318 inhibits the growth of P. aeruginosa PAO1 with an IC50 of 19 μM under iron-limiting conditions, while showing no direct antibacterial activity under iron-replete conditions [1]. This conditional activity confirms its on-target antivirulence mechanism.

Pseudomonas aeruginosa whole-cell assay MIC

Mammalian Cytotoxicity Profile: ML318 vs. Cytotoxic Antibiotics

Unlike many conventional antibiotics that can exhibit off-target mammalian cell toxicity, ML318 was specifically profiled and found to have no apparent cytotoxicity. In HeLa cell assays, ML318 showed no significant toxicity up to a concentration of 100 μM [1]. This provides a substantial selectivity window over the concentration required for antibacterial activity (19 μM IC50 in P. aeruginosa).

cytotoxicity HeLa cells selectivity

Binding Mode Validation: ML318 vs. Reversible Binders

The mechanism of action of ML318 is unequivocally confirmed by X-ray crystallography, showing it occupies the acyl-binding site of PvdQ [1]. This provides a definitive structural basis for its competitive inhibition mechanism, which is not available for many other early PvdQ inhibitor chemotypes.

X-ray crystallography acyl-binding site PvdQ

Primary Research Applications for ML318 in Anti-Virulence and Microbiology Studies


Validating PvdQ as a Target for Anti-Virulence Drug Discovery

ML318 is the ideal chemical probe to validate the therapeutic hypothesis that inhibiting pyoverdine biosynthesis can attenuate P. aeruginosa virulence. Its high biochemical potency (IC50 = 20 nM) allows for robust target engagement studies, while its selective activity under iron-limiting conditions (IC50 = 19 μM) provides a clear phenotypic readout directly linked to its mechanism of action [1].

Mechanistic Studies of Iron Acquisition and Siderophore Biology

ML318 can be used as a tool to dissect the role of pyoverdine in P. aeruginosa physiology. Its ability to significantly reduce intracellular iron uptake in bacteria [1] makes it valuable for studying downstream effects of iron starvation, biofilm formation, and the regulation of other virulence factors controlled by iron availability.

Differentiating Siderophore-Dependent Virulence from Direct Killing in Infection Models

Unlike traditional antibiotics, ML318 has no apparent toxicity to mammalian cells at concentrations up to 100 μM [1]. This makes it an essential tool for in vitro co-culture or in vivo infection models where the goal is to study bacterial virulence without the confounding factor of host cell cytotoxicity from the compound itself.

Structure-Based Drug Design and Medicinal Chemistry Optimization

The availability of the X-ray crystal structure of ML318 bound to PvdQ [1] provides a crucial starting point for medicinal chemistry efforts. This structural information allows researchers to rationally design analogs with improved pharmacokinetic properties, increased potency, or enhanced selectivity, using ML318 as the validated lead scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML318

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.